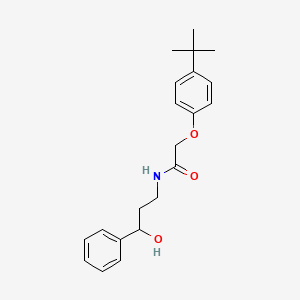![molecular formula C14H11FN4O4 B2798606 [3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid CAS No. 1923108-14-8](/img/structure/B2798606.png)
[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorophenylacetic acids are a class of organic compounds that contain a phenyl ring substituted with a fluorine atom and an acetic acid group . They are used as building blocks in the synthesis of various complex molecules .
Molecular Structure Analysis
The molecular structure of fluorophenylacetic acids consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds), a fluorine atom attached to one of the carbon atoms in the ring, and an acetic acid group (a two-carbon chain with a carboxylic acid group at the end) attached to another carbon atom in the ring .Chemical Reactions Analysis
The chemical reactions involving fluorophenylacetic acids can be quite diverse, depending on the specific compound and the reaction conditions. Generally, these compounds can undergo reactions typical for aromatic compounds, halogenated compounds, and carboxylic acids .Physical And Chemical Properties Analysis
Fluorophenylacetic acids are generally solid at room temperature . They have a molecular weight of around 154.14 . The melting point ranges from 42-44 °C .Scientific Research Applications
Synthesis and Characterization
Research has developed methods for synthesizing compounds with structures related to the specified chemical, emphasizing the creation of 1,2,4-oxadiazine and oxadiazole derivatives through reactions involving amidoximes and maleic or fumaric esters. These compounds, including variations like 1,3,4-oxadiazoles and hybrids, demonstrate versatile chemical behaviors and can be selectively produced in good yields. The reactions show tolerance to various substituents, enabling the synthesis of a diverse range of compounds characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, among other techniques (Presnukhina et al., 2022).
Biological Activities
The synthesized compounds exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown to possess anti-inflammatory and analgesic activities with lower ulcerogenic actions, indicating their potential as safer therapeutic agents (Husain et al., 2009). Additionally, certain 1,3,4-oxadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, highlighting their promise in cancer therapy due to their moderate to high cytotoxicity (Adimule et al., 2014).
Antimicrobial and Antifungal Applications
Some studies have focused on the antimicrobial and antifungal potential of these compounds, with specific derivatives showing activity against clinical pathogens such as Candida, as well as inhibitory effects on plant pathogenic fungi. This suggests their applicability in addressing various microbial and fungal infections (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antioxidant Properties
Furthermore, the antioxidant capabilities of related compounds have been investigated, demonstrating that certain 1,3,4-oxadiazole derivatives can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases (George et al., 2010).
Mechanism of Action
The mechanism of action of fluorophenylacetic acids would depend on their specific chemical structure and the biological system in which they are acting. For example, some indole derivatives, which are structurally similar to fluorophenylacetic acids, have been found to have various biological activities .
Safety and Hazards
properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O4/c15-9-3-1-2-8(6-9)13-16-14(23-18-13)10-4-5-11(20)19(17-10)7-12(21)22/h1-3,6H,4-5,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHDBVQPFPMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

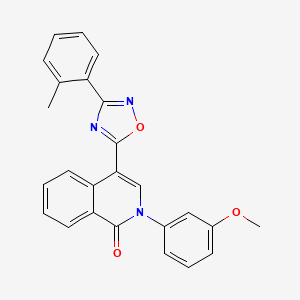
![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)



![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)
![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)
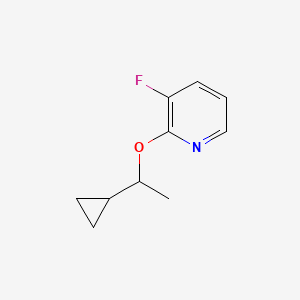
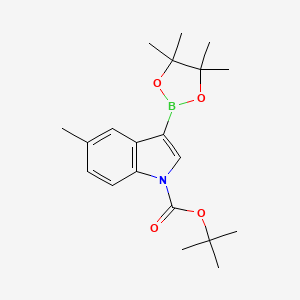
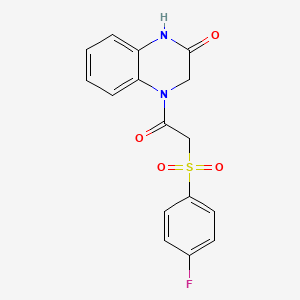
![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2798542.png)
